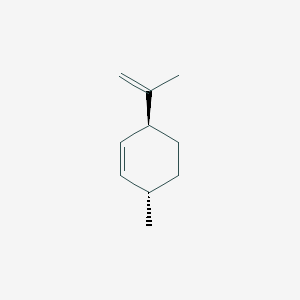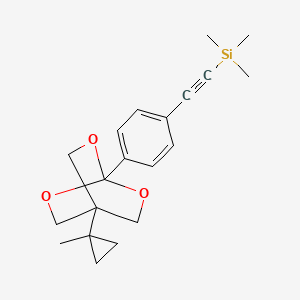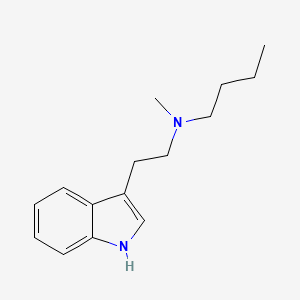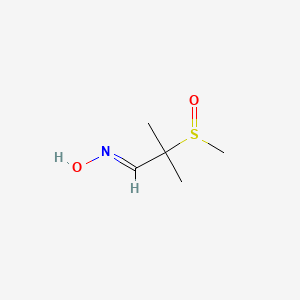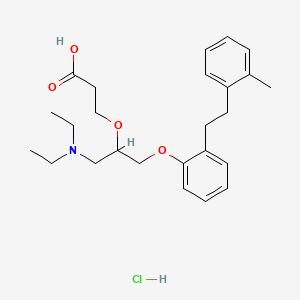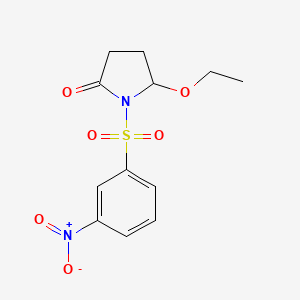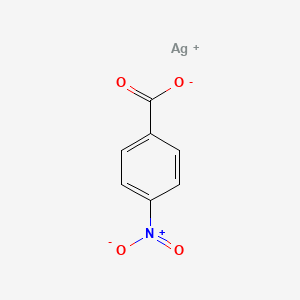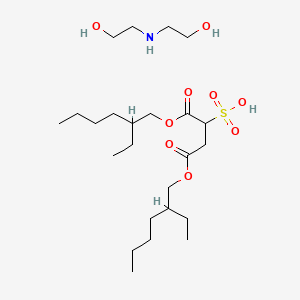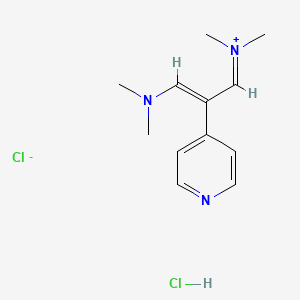
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride typically involves the reaction of 4-(Dimethylamino)pyridine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
科学研究应用
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including acylation and esterification.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations by stabilizing transition states and lowering activation energies. Its molecular targets include enzymes and other biomolecules, where it can modulate their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another compound with comparable reactivity and applications.
Uniqueness
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile catalyst in various organic transformations sets it apart from other similar compounds.
属性
CAS 编号 |
78448-41-6 |
|---|---|
分子式 |
C12H19Cl2N3 |
分子量 |
276.20 g/mol |
IUPAC 名称 |
[(E)-3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N3.2ClH/c1-14(2)9-12(10-15(3)4)11-5-7-13-8-6-11;;/h5-10H,1-4H3;2*1H/q+1;;/p-1 |
InChI 键 |
CHCQMZSLUCAICN-UHFFFAOYSA-M |
手性 SMILES |
CN(C)/C=C(/C=[N+](C)C)\C1=CC=NC=C1.Cl.[Cl-] |
规范 SMILES |
CN(C)C=C(C=[N+](C)C)C1=CC=NC=C1.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


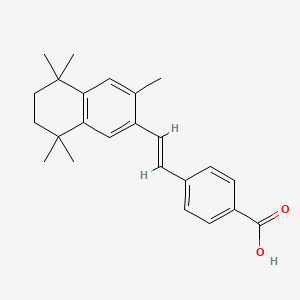
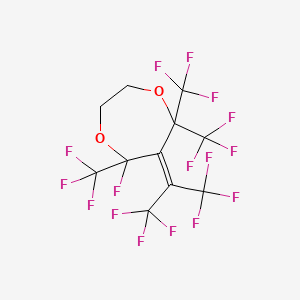
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


